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molecular formula C10H7ClN2O2 B3345544 Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- CAS No. 106153-67-7

Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-

Cat. No. B3345544
M. Wt: 222.63 g/mol
InChI Key: IMJNLNABPWVSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740505

Procedure details

14.9 g of 3,6-dichloropyridazine and 14.3 g of catechol are dissolved in 40 ml of dimethyl sulfoxide, followed by addition of 15.2 g of anhydrous potassium carbonate. The mixture is heated gradually, and stirred at 80° to 90° C. for 2 hours. The reaction mixture, after cooling down, is poured into 300 ml of a 10% aqueous solution of sodium hydroxide. The resulting insoluble precipitates are filtered off and the filtrate is neutralized with concentrated hydrochloric acid. After the resulting crystals are filtrated, followed by drying to yield 13.4 g of title compound. When this product is subjected to treatment with activated charcoal and recrystallized from acetone, to yield colorless crystals of the title compound melting at 146.5°-148° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[C:9]1([C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[OH:12])[OH:10].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CS(C)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:10][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[OH:12])=[CH:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
14.3 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80° to 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated gradually
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture, after cooling down
CUSTOM
Type
CUSTOM
Details
The resulting insoluble precipitates
FILTRATION
Type
FILTRATION
Details
are filtered off
FILTRATION
Type
FILTRATION
Details
After the resulting crystals are filtrated
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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